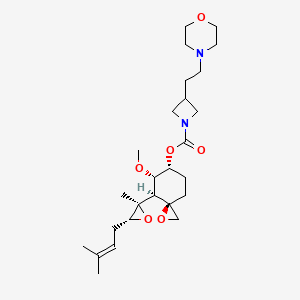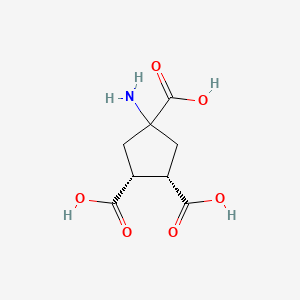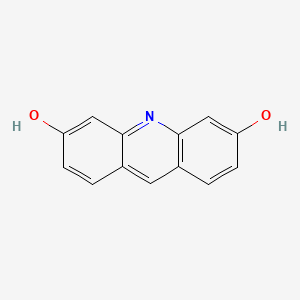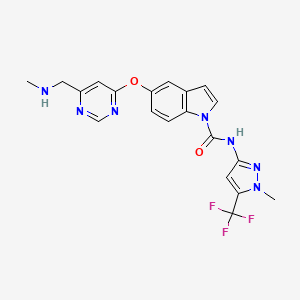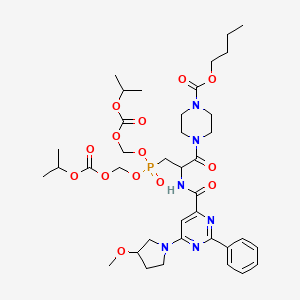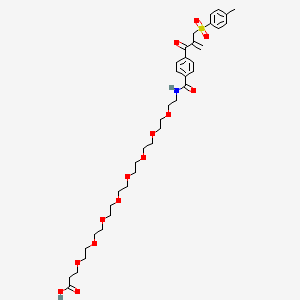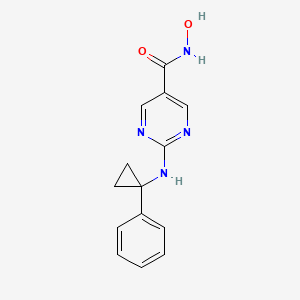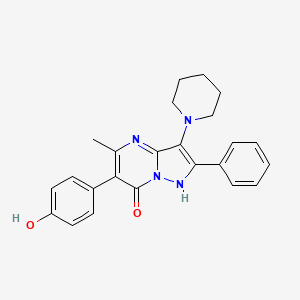
AGI-24512
Übersicht
Beschreibung
AGI-24512 is a potent inhibitor of methionine adenosyltransferase 2α (MAT2A), an enzyme involved in the methionine salvage pathway. This compound has shown significant antiproliferative activity in cancer cells deficient in methylthioadenosine phosphorylase (MTAP), making it a promising candidate for cancer therapy .
Wirkmechanismus
Target of Action
AGI-24512 is a potent inhibitor of methionine adenosyltransferase 2α (MAT2A) . MAT2A is the key enzyme that produces S-adenosyl methionine (SAM) in cancer and normal cells . SAM is a ‘hub’ metabolite utilized in a number of pathways .
Mode of Action
This compound interacts with its target, MAT2A, and inhibits its activity. This inhibition leads to a reduction in the production of SAM . The IC50 value of this compound for MAT2A is 8 nM .
Biochemical Pathways
The inhibition of MAT2A by this compound affects several biochemical pathways. It leads to a reduction in PRMT5 activity, affecting mRNA splicing and inducing DNA damage . PRMT5 is a protein arginine methyltransferase that plays a crucial role in cellular processes like gene expression, signal transduction, and DNA repair .
Pharmacokinetics
It has poor oral bioavailability and a short half-life . Structural modifications led to the development of ag-270, a derivative of this compound with improved oral bioavailability and metabolic stability .
Result of Action
The inhibition of MAT2A by this compound results in significant cellular effects. It reduces the proliferation of MTAP-deleted cancer cells . MTAP deletion is a common genetic event in a variety of human cancers . The compound also triggers a DNA damage response .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, the presence or absence of MTAP can affect the sensitivity of cancer cells to this compound . In MTAP-deleted cells, this compound shows antiproliferative activity .
Biochemische Analyse
Biochemical Properties
AGI-24512 interacts with the enzyme MAT2A, inhibiting its activity . MAT2A is a key enzyme that produces S-adenosyl methionine (SAM), a ‘hub’ metabolite utilized in a number of pathways . By inhibiting MAT2A, this compound reduces the production of SAM, affecting various biochemical reactions .
Cellular Effects
The inhibition of MAT2A by this compound has significant effects on cellular processes. It reduces the proliferation of cancer cells that lack MTAP . This is mediated by deregulation of splicing, DNA damage, and reduced DNA damage repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to MAT2A, inhibiting its activity and thereby reducing the production of SAM . This leads to a reduction in PRMT5 activity, affecting mRNA splicing and inducing DNA damage .
Temporal Effects in Laboratory Settings
Over time, this compound maintains its antiproliferative effects despite cellular adaptation
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It has been noted that this compound shows poor oral absorption and a short half-life in rats .
Metabolic Pathways
This compound is involved in the metabolic pathway of SAM production, where it interacts with the enzyme MAT2A . The inhibition of MAT2A leads to a reduction in SAM levels, affecting various metabolic processes .
Vorbereitungsmethoden
AGI-24512 is synthesized through a series of chemical reactions involving the formation of a core structure followed by functional group modifications. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
AGI-24512 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die wichtigsten Produkte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den Methionin-Rettungsweg und seine Rolle im Zellstoffwechsel zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Genexpression und Proteinmethylierung in verschiedenen Zelltypen.
Medizin: Als potenzieller Therapeutikum zur Behandlung von Krebsarten mit MTAP-Deletionen untersucht, da es DNA-Schäden induziert und die Zellproliferation hemmt.
Industrie: Wird bei der Entwicklung neuer Antikrebsmedikamente und als Referenzverbindung in der Arzneimittelforschung eingesetzt .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Methionin-Adenosyltransferase 2α hemmt, was zu einer Verringerung der Produktion von S-Adenosylmethionin (SAM), einem wichtigen Methylspender für verschiedene Methylierungsreaktionen, führt. Diese Hemmung führt zur Akkumulation von R-Schleifen und DNA-Schäden, insbesondere in MTAP-defizienten Zellen. Die Verbindung beeinflusst auch das Spleissen von prä-mRNA, was zusätzlich zu ihren antiproliferativen Wirkungen beiträgt .
Wissenschaftliche Forschungsanwendungen
AGI-24512 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the methionine salvage pathway and its role in cellular metabolism.
Biology: Investigated for its effects on gene expression and protein methylation in various cell types.
Medicine: Explored as a potential therapeutic agent for treating cancers with MTAP deletions, as it induces DNA damage and inhibits cell proliferation.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery .
Vergleich Mit ähnlichen Verbindungen
AGI-24512 wird mit anderen MAT2A-Inhibitoren wie AG-270 und PF-9366 verglichen. Während AG-270 ebenfalls MAT2A hemmt und ähnliche antiproliferative Wirkungen zeigt, wurde berichtet, dass this compound in bestimmten Krebszelllinien eine verbesserte Potenz und Wirksamkeit aufweist . PF-9366, ein weiterer MAT2A-Inhibitor, ist weniger potent als this compound .
Ähnliche Verbindungen sind:
AG-270: Ein weiterer potenter MAT2A-Inhibitor mit ähnlichen Wirkmechanismen.
PF-9366: Ein weniger potenter MAT2A-Inhibitor, der in früheren Studien verwendet wurde
This compound zeichnet sich durch seine höhere Potenz und Wirksamkeit bei der Hemmung der Krebszellproliferation aus, was es zu einer wertvollen Verbindung in der Krebsforschung und -therapie macht .
Eigenschaften
IUPAC Name |
6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEXODVWKUOZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


